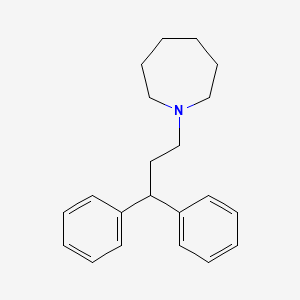
Prozapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Prozapine can be synthesized chemically. The synthetic route involves the reaction of diethyl amine and epoxypropane to obtain 1-diethylamino-2-propanol. This intermediate is then reacted with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane. Finally, 1-diethylamino-2-chloropropane is reacted with phenothiazine to obtain crude this compound, which is then purified and salified with hydrochloric acid to obtain this compound hydrochloride .
Chemical Reactions Analysis
Prozapine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Prozapine has several scientific research applications, including:
Chemistry: It is used as a model compound in studying the mechanisms of antispasmodic agents.
Biology: this compound is used in research to understand its effects on biological systems, particularly its anticholinergic activity.
Medicine: It has been investigated for its potential therapeutic effects in treating biliary and gastrointestinal disorders.
Industry: This compound is used in the pharmaceutical industry for the development of antispasmodic drugs
Mechanism of Action
Prozapine exerts its effects through weak anticholinergic activity. It acts on the nervous system by blocking the action of acetylcholine, a neurotransmitter involved in muscle contractions. This leads to a reduction in muscle spasms and provides relief in biliary and gastrointestinal disorders .
Comparison with Similar Compounds
Prozapine is similar to other papaverine-like compounds, such as:
Papaverine: A well-known antispasmodic agent with stronger anticholinergic activity compared to this compound.
Imipramine: A tricyclic antidepressant that shares structural similarities with this compound but has different pharmacological effects.
Promethazine: An antihistamine with anticholinergic properties, used to treat allergies and motion sickness. This compound is unique in its specific combination of weak anticholinergic activity and its use in biliary and gastrointestinal disorders
Properties
CAS No. |
3426-08-2 |
|---|---|
Molecular Formula |
C21H27N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)azepane |
InChI |
InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |
InChI Key |
QSEKJQWRMSJZDE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
3426-08-2 |
Related CAS |
13657-24-4 (hydrochloride) |
Synonyms |
1-(3,3-diphenylpropyl)hexamethyleneimine HCl of prozapine hexadiphene maleate of prozapine prozapine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)


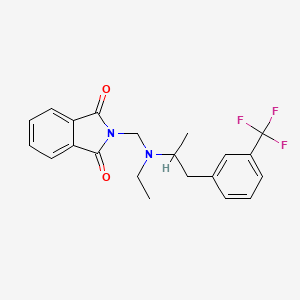

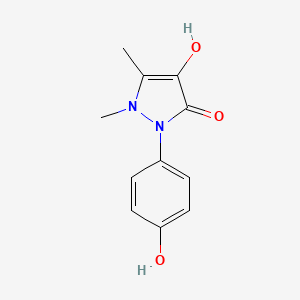
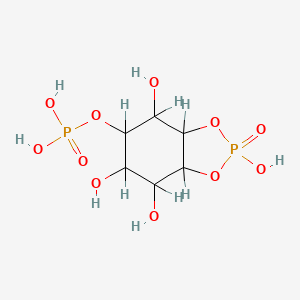
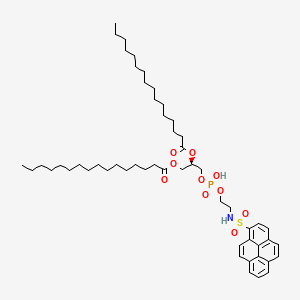



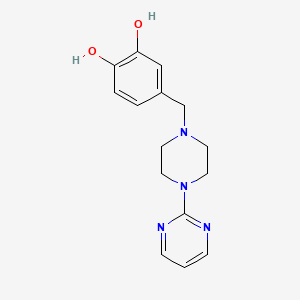
![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)
